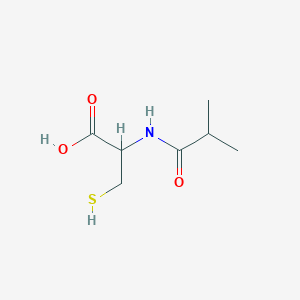

Isobutyryl-L-cysteine

Description

Contextualization within Cysteine Derivative Research

Isobutyryl-L-cysteine is a significant compound within the broader landscape of cysteine derivative research. Cysteine derivatives are widely studied for their diverse biological activities and applications. The addition of the isobutyryl group to L-cysteine alters its chemical properties, leading to specific applications.

One of the primary roles of this compound is as a chiral derivatizing agent. acs.orgsigmaaldrich.com It is frequently used in combination with o-phthalaldehyde (OPA) for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). nih.govresearchgate.netmdpi.com This process converts amino acid enantiomers into diastereomeric derivatives, which can then be separated and quantified. researchgate.netsemanticscholar.org This application is crucial for the analysis of amino acids in various matrices, including natural and synthetic peptides and pharmaceutical formulations. sigmaaldrich.com

Beyond its role in chiral separations, research has explored the synthesis of novel conjugates of this compound. For instance, new N-isobutyryl-L-cysteine/MEA (mercaptoethylamine) conjugates have been synthesized and evaluated for their free radical-scavenging activities. dntb.gov.ua

Furthermore, studies have investigated the biological activities of this compound, such as its potential antifungal properties. Research has shown that N-isobutyryl-L-cysteine exhibited antifungal activity against a strain of Scedosporium aurantiacum. researchgate.netresearchgate.net However, its efficacy can vary compared to other cysteine derivatives. For example, in a study on various Zygomycetes species, while N-acetyl-L-cysteine showed significant inhibitory effects, the impact of N-isobutyryl-L-cysteine was also noted. nih.gov

Table 1: Comparative Antifungal Activity of Cysteine Derivatives against Scedosporium Species

| Compound | Activity against Scedosporium spp. |

|---|---|

| N-isobutyryl-L-cysteine | Exhibited activity against one Scedosporium aurantiacum strain only. researchgate.netresearchgate.net |

| N-isobutyryl-D-cysteine | Ineffective against Scedosporium spp. researchgate.netresearchgate.net |

| L-cysteine-methyl ester hydrochloride | Proved to be the most effective among the investigated compounds. researchgate.net |

| D-cysteine | Ineffective against Scedosporium spp. researchgate.net |

| L-cysteine | Ineffective against Scedosporium spp. researchgate.net |

Significance in Chirality Studies

The chiral nature of this compound is central to its scientific importance. Chirality, or the property of "handedness," is a fundamental concept in chemistry and biology, as enantiomers of a molecule can have vastly different biological effects.

As mentioned, this compound is a key reagent for the chiral separation of amino acids. sigmaaldrich.com The derivatization of amino acids with OPA and this compound forms fluorescent isoindole derivatives that are diastereomers. researchgate.net These diastereomers can be effectively separated by reversed-phase HPLC, allowing for the determination of the enantiomeric ratio of amino acids. researchgate.net This method has been applied to determine the D- and L-amino acids in various samples, including bioactive peptides. sigmaaldrich.com

The influence of the chirality of this compound extends to its interactions with biological systems at a cellular level. Studies have utilized self-assembled monolayers (SAMs) of N-isobutyryl-L-cysteine and its D-enantiomer to investigate stereospecific interactions with cells. Research on immune cells, such as macrophages and neutrophils, revealed distinct differences in their adhesion and activation on surfaces modified with the L- and D-enantiomers of NIBC. acs.org Macrophage adhesion was found to be significantly lower on surfaces modified with D-NIBC compared to L-NIBC. acs.org

Similarly, the chirality of cysteine derivatives has been shown to influence neuronal cell behavior. nih.gov In studies using self-assembled monolayers, surfaces coated with L-cysteine were found to inhibit neuronal attachment more severely than those coated with D-cysteine. nih.gov This highlights the sensitivity of neuronal cells to the chirality of their environment.

Table 2: Influence of N-isobutyryl-cysteine Enantiomers on Macrophage Adhesion

| Surface Modification | Adhered Macrophage Quantity (cells/cm²) |

|---|---|

| d-NIBC-modified surface | (1.3 ± 0.7) × 10⁴ acs.org |

| l-NIBC-modified surface | (5.8 ± 3.1) × 10⁴ acs.org |

Overview of Key Research Domains

The unique properties of this compound have led to its application in several specialized research areas, particularly in nanotechnology and spectroscopy.

Nanotechnology: this compound has been instrumental in the development of chiral nanomaterials. It is used to protect and functionalize gold nanoparticles, creating water-soluble, chiral metal nanoparticles. scispace.comnih.govuwec.edu These functionalized nanoparticles are valuable for studying the influence of chirality at the nanoscale. The this compound monolayer on the gold nanoparticles can create a chiral footprint on the metal core. nih.gov Furthermore, self-assembled monolayers (SAMs) of this compound on gold surfaces have been extensively studied. acs.orgresearchgate.netnih.gov These SAMs can form ordered structures, and their phase transitions can be influenced by factors such as pH and ion strength. acs.orgresearchgate.netnih.gov

Spectroscopy: The chiral nature of this compound-protected gold nanoparticles makes them suitable for analysis using chiroptical techniques like vibrational circular dichroism (VCD) and circular dichroism (CD) spectroscopy. scispace.comnih.govbiocompare.com VCD, in particular, is sensitive to the conformation of the adsorbed this compound molecules, providing detailed structural information. scispace.comnih.govacs.org By comparing experimental and calculated VCD spectra, researchers can propose the preferential conformation of the thiol adsorbed on the gold nanoparticles. scispace.comnih.gov These studies have shown that the carboxylate group of this compound interacts with the gold particle in addition to the sulfur atom. nih.gov

Biochemical Reagents: In addition to its role in chiral separations, this compound serves as a biochemical reagent in other contexts. It has been used in studies involving the separation of single-stranded DNA on monolayer surfaces with gold particles. biocompare.com The interaction between the dipole moment of this compound and the negative charge of the DNA is a key aspect of this application. biocompare.com

Table 3: Key Research Applications of this compound

| Research Domain | Specific Application | Key Findings |

|---|---|---|

| Chiral Chromatography | Chiral derivatizing agent for amino acid separation. sigmaaldrich.com | Enables the formation of diastereomers with amino acids for separation by HPLC. researchgate.net |

| Nanotechnology | Protection and functionalization of gold nanoparticles. scispace.comnih.gov | Creates water-soluble, chiral nanoparticles with potential for studying chiral interactions at the nanoscale. scispace.com |

| Surface Science | Formation of self-assembled monolayers (SAMs) on gold. acs.orgresearchgate.netnih.gov | The structure of SAMs can be controlled by pH and ion strength. acs.orgresearchgate.netnih.gov |

| Spectroscopy | Use in Vibrational Circular Dichroism (VCD) studies. scispace.comnih.gov | Provides detailed structural information on the conformation of the molecule when adsorbed on nanoparticles. scispace.comnih.gov |

| Cell Biology | Creation of chiral surfaces to study cell adhesion. acs.org | Demonstrates stereospecific interactions with immune and neuronal cells. acs.orgnih.gov |

| Biochemical Assays | Separation of single-stranded DNA. biocompare.com | Utilizes the dipole moment of the molecule for interaction with DNA. biocompare.com |

Properties

Molecular Formula |

C7H13NO3S |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11) |

InChI Key |

BWBQXMAXLAHHTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Synthetic and Biocatalytic Investigations of Isobutyryl-l-cysteine

Chemical Synthesis Methodologies

The chemical synthesis of Isobutyryl-L-cysteine is prominently achieved through the direct acylation of L-cysteine. This approach is favored for its efficiency and the ability to control the reaction to yield the desired N-monoacylated product.

A key method for synthesizing N-Isobutyryl-L-cysteine involves the direct reaction of L-cysteine with isobutyryl chloride. google.com This process is typically carried out under conditions that favor the selective acylation of the amino group over the thiol group.

Direct N-Monoacylation via Isobutyryl Chloride

Reaction Mechanism and Optimization

The reaction proceeds via a nucleophilic acyl substitution, where the amino group of L-cysteine acts as the nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. A critical aspect of this synthesis is the prevention of the formation of the N,S-diacylated byproduct. google.com This is achieved by carefully controlling the reaction conditions. One patented method describes a process where N,S-diisobutyrylcysteine can be reacted with one equivalent of L-cysteine in an aqueous solution containing an alkali carbonate to produce the desired N-monoacylated-L-cysteine. google.com

Optimization of the reaction is crucial for maximizing the yield and purity of N-Isobutyryl-L-cysteine. Key parameters that are controlled include the pH of the reaction mixture, which is ideally maintained between 8 and 9.5 using a buffer such as potassium carbonate. google.com The temperature is also a critical factor, with initial cooling to between -8°C and 10°C, followed by an adjustment to room temperature (20-25°C) for the reaction to proceed. google.com

Solvent Systems and Base Selection

The choice of solvent and base is pivotal in the synthesis of N-Isobutyryl-L-cysteine. A two-phase system, often comprising water and a water-immiscible organic solvent, is commonly employed. google.com Suitable organic solvents include methylene chloride, ethyl acetate, tert-butyl methyl ether, and butyl acetate. google.com This biphasic approach facilitates the separation of the product from the aqueous phase after acidification.

The selection of the base is critical for maintaining the optimal pH range and promoting the desired N-acylation. Alkali carbonates, particularly potassium carbonate, are preferred as they act as a buffer to control the pH effectively. google.com The use of a base is essential to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amino group of L-cysteine, thereby increasing its nucleophilicity.

Enzymatic Synthesis and Biocatalysis

The enzymatic synthesis of N-acyl amino acids, including this compound, represents a promising green alternative to chemical methods. nih.govd-nb.info Biocatalysis offers high selectivity and operates under mild reaction conditions.

Several classes of enzymes have been investigated for their potential in N-acyl amino acid synthesis. These include lipases, proteases, and N-acyl amino acid synthases (NAS). nih.govd-nb.info While much of the research has focused on N-acetylated amino acids, the principles can be extended to other N-acyl derivatives.

For the specific synthesis of N-Isobutyryl-L-cysteine, the enzyme AcsA has been shown to have activity. The Vmax for the synthesis of N-Isobutyryl-L-cysteine was found to be significantly higher than for its D-enantiomer, highlighting the stereoselectivity of the enzyme.

Table 2: Enzymatic Activity of AcsA in N-Isobutyryl-cysteine Synthesis

| Substrate | Vmax (units/mg) | Reference |

|---|---|---|

| N-Isobutyryl-L-cysteine | 0.213 | |

| N-Isobutyryl-D-cysteine | 0.071 |

Another relevant enzymatic mechanism involves an initial S-acylation of cysteine followed by a spontaneous S to N acyl transfer. researchgate.net This has been observed with the enzyme DltA in the synthesis of N-(D-alanyl)-L-cysteine. researchgate.net This two-step, one-pot reaction, where the enzyme catalyzes the formation of an S-acyl intermediate which then chemically rearranges to the thermodynamically more stable N-acyl product, could be a viable biocatalytic route for this compound.

The use of immobilized enzymes, such as aminoacylase on supports like ZrO2·SiO2, has been effective for the hydrolysis of N-acetyl-DL-amino acids to produce L-amino acids. scispace.com This technology could potentially be adapted for the synthesis of N-Isobutyryl-L-cysteine, either through a reverse hydrolysis reaction or by using an engineered enzyme designed for synthesis.

Acyl-CoA Synthetase (AcsA) Catalysis

A key enzyme in the synthesis of this compound is Acyl-CoA Synthetase (AcsA) from the bacterium Pseudomonas chlororaphis B23. nih.govd-nb.info Normally, AcsA, like other acyl-CoA synthetases, catalyzes the formation of a thioester bond between a carboxylic acid and coenzyme A (CoA) in an ATP-dependent reaction. nih.gov However, a remarkable discovery revealed that when L-cysteine is substituted for CoA, AcsA facilitates the formation of an amide bond, yielding N-isobutyryl-L-cysteine. nih.govresearchgate.net This unexpected activity demonstrates that the enzyme can form a carbon-nitrogen bond between the carboxyl group of isobutyric acid and the amino group of L-cysteine. nih.govresearchgate.net

The substrate scope of AcsA from P. chlororaphis B23 has been investigated, revealing a preference for short-chain fatty acids. Among various aliphatic acids tested, isobutyric acid was identified as the most effective substrate for the enzyme. dendai.ac.jp The enzyme also shows activity towards other short-chain acids like propionic, butyric, and valeric acids, but with lower efficiency compared to isobutyric acid. dendai.ac.jp

The kinetic parameters for the synthesis of N-isobutyryl-L-cysteine by AcsA have been determined. The Vmax value was found to be 0.197 units mg⁻¹, which is notably higher than the rates observed for similar reactions catalyzed by other enzymes, such as the synthesis of N-acetyl-L-cysteine by acetyl-CoA synthetase. researchgate.net

| Substrate (Acid) | Relative kcat/Km (%) |

|---|---|

| Isobutyric acid | 100 |

| Valeric acid (C5) | 23.8 |

| Butyric acid (C4) | 13.6 |

| Propionic acid (C3) | 7.59 |

| trans-Crotonic acid | 2.94 |

| Acrylic acid | 1.56 |

| Acetic acid (C2) | 0.166 |

| Formic acid (C1) | 0.00105 |

The formation of the amide bond in N-isobutyryl-L-cysteine by AcsA does not occur through direct condensation. Instead, it follows a novel two-step chemoenzymatic mechanism. nih.govresearchgate.net The process begins with the standard activation of the carboxylic acid (isobutyric acid) by ATP, forming an acyl-AMP intermediate (isobutyryl-AMP) with the release of pyrophosphate (PPi). researchgate.netnih.gov This is a characteristic first step for the superfamily of adenylate-forming enzymes to which AcsA belongs. nih.govrsc.org The activated acyl group is then transferred to the thiol group of L-cysteine, which acts as a nucleophile, attacking the intermediate. d-nb.info

The crucial second stage of the mechanism involves the formation of a thioester intermediate, S-isobutyryl-L-cysteine. nih.govresearchgate.net This intermediate is generated through the enzymatic action of AcsA. nih.gov Following its formation, this highly reactive S-acyl intermediate undergoes a spontaneous, non-enzymatic intramolecular rearrangement known as an S→N acyl transfer. d-nb.inforesearchgate.net This chemical reaction involves the nucleophilic attack of the free amino group of the cysteine moiety on the thioester carbonyl carbon. nih.govnih.gov The process proceeds through a five-membered cyclic transition state to yield the thermodynamically more stable amide bond of N-isobutyryl-L-cysteine. nih.govnih.gov This mechanism is analogous to the ligation step in native chemical ligation (NCL), a powerful technique used in chemical protein synthesis. nih.govresearchgate.net The key distinction is that in this biocatalytic system, the thioester intermediate is generated enzymatically from a free carboxylic acid and L-cysteine. nih.gov

Novel Enzymatic Activities of Adenylate-Forming Enzymes

The discovery of amide bond synthesis by AcsA is not an isolated phenomenon but points to a broader, previously unrecognized catalytic potential within the superfamily of adenylate-forming enzymes. nih.govresearchgate.net This superfamily includes acyl-CoA synthetases, the adenylation (A) domains of nonribosomal peptide synthetases (NRPSs), and firefly luciferase. nih.govrsc.org Research has shown that other members of this family can also catalyze the formation of N-acyl compounds when L-cysteine is provided as a substrate. nih.govresearchgate.net For example, acetyl-CoA synthetase can produce N-acetyl-L-cysteine. researchgate.net Furthermore, DltA, an enzyme from Bacillus subtilis involved in D-alanylation and homologous to NRPS A-domains, was shown to synthesize N-(D-alanyl)-L-cysteine and other oligopeptides via the same S-acyl intermediate and S→N acyl transfer mechanism. nih.govresearchgate.net These findings suggest that the ability to form amide/peptide bonds using a thiol-containing amino acid like L-cysteine could be a general feature of many adenylate-forming enzymes, each acting on its specific acid substrate. nih.govresearchgate.net

Comparative Enzymatic Synthesis with Other Acyl Groups

The efficiency of enzymatic N-acyl-L-cysteine synthesis varies depending on the enzyme and the specific acyl group being transferred. A comparison of the maximum reaction velocity (Vmax) for the synthesis of different N-acyl-L-cysteines highlights the proficiency of AcsA in its non-canonical reaction. The synthesis of N-isobutyryl-L-cysteine by AcsA proceeds at a significantly higher rate than the synthesis of N-acetyl-L-cysteine by acetyl-CoA synthetase or N-2,3-dihydroxybenzoyl-L-cysteine by DhbE, an NRPS A-domain. researchgate.net This suggests that the active site of AcsA is particularly well-suited for accommodating isobutyric acid and facilitating the subsequent transfer to L-cysteine.

| Enzyme | Compound Synthesized | Vmax (units mg⁻¹) | Source |

|---|---|---|---|

| AcsA | N-isobutyryl-L-cysteine | 0.197 | researchgate.net |

| Acetyl-CoA synthetase | N-acetyl-L-cysteine | 0.0200 | researchgate.net |

| DhbE | N-2,3-dihydroxybenzoyl-L-cysteine | 0.0156 | researchgate.net |

Q & A

Q. What metadata is essential for sharing this compound research data in public repositories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.